Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate
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Overview
Description
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate is an organic compound with the molecular formula C11H14ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-chloro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-hydroxyphenyl)-N-ethylcarbamate: Similar structure but lacks the chloro substituent.
Tert-butyl N-(3-chloro-4-methoxyphenyl)-N-ethylcarbamate: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness
Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-5-15(12(17)18-13(2,3)4)9-6-7-11(16)10(14)8-9/h6-8,16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFIWRLAHSEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)O)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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